ertugliflozin tetraacetate chemical structure and physical properties
ertugliflozin tetraacetate chemical structure and physical properties
An In-Depth Technical Guide to Ertugliflozin Tetraacetate: Chemical Structure and Physicochemical Properties
Introduction
Ertugliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein in renal glucose reabsorption, and is utilized in the management of type 2 diabetes mellitus.[1][2][3] This technical guide focuses on Ertugliflozin Tetraacetate, a critical intermediate and acetylated form of the active pharmaceutical ingredient.[4] Understanding the chemical structure and physical properties of this tetraacetate derivative is paramount for researchers, scientists, and drug development professionals involved in the synthesis, purification, and formulation of ertugliflozin. This document provides a comprehensive overview of its molecular identifiers, physicochemical characteristics, and relevant analytical methodologies, grounded in authoritative data.
Molecular Structure and Identification
The molecular architecture of ertugliflozin tetraacetate is characterized by the core ertugliflozin structure with its four hydroxyl groups protected by acetyl esters. This modification significantly alters the polarity and chemical properties of the molecule compared to its active, de-protected form.
The definitive identifiers for ertugliflozin tetraacetate are summarized below, providing a foundational reference for its scientific and regulatory identity.
| Identifier | Value | Source(s) |
| Chemical Name | Ertugliflozin Tetraacetate | [4][5] |
| IUPAC Name | [(1R,2S,3S,4R,5S)-2,3,4-triacetyloxy-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6,8-dioxabicyclo[3.2.1]octan-1-yl]methyl acetate | [6] |
| CAS Number | 1298086-18-6 | [4][5][6][7][8] |
| Molecular Formula | C₃₀H₃₃ClO₁₁ | [4][5][6][7][8][9] |
| Molecular Weight | 605.03 g/mol | [4][5][6][7][8][9] |
| SMILES String | CC(OC[C@@]1(O2)=O)=O)=O)[C@@]2(C3=CC=C(Cl)C(CC4=CC=C(OCC)C=C4)=C3)OC1)=O | [6] |
Physicochemical Properties
The physicochemical properties of ertugliflozin tetraacetate are crucial for defining its handling, storage, and analytical procedures. The acetylation of the parent molecule generally leads to increased lipophilicity and reduced aqueous solubility.
| Property | Value / Description | Source(s) |
| Appearance | Data not available in provided search results. The parent compound, ertugliflozin, is a white crystalline powder.[10] | |
| Solubility | Data not available for the tetraacetate form. The parent compound, ertugliflozin, is soluble in organic solvents like DMSO and ethanol but is sparingly soluble in aqueous buffers.[11] | |
| Storage Conditions | Store in a refrigerator at 2-8°C for long-term storage. | [4][6] |
Mechanism of Action: The Role of the Active Moiety (Ertugliflozin)
Ertugliflozin tetraacetate serves as an intermediate in the synthesis of ertugliflozin. The therapeutic activity is derived from the de-acetylated form, ertugliflozin, which functions by inhibiting the sodium-glucose cotransporter 2 (SGLT2).
SGLT2 is predominantly expressed in the proximal tubules of the kidneys and is responsible for reabsorbing approximately 90% of the glucose filtered by the glomerulus.[3] By selectively and potently inhibiting SGLT2, ertugliflozin blocks this reabsorption pathway.[12][13] This inhibition leads to a reduction in the renal threshold for glucose, thereby promoting the excretion of excess glucose in the urine (glucosuria).[12] This process effectively lowers blood glucose levels in patients with type 2 diabetes through an insulin-independent mechanism.[13][14]
Caption: Mechanism of SGLT2 inhibition by the active moiety, ertugliflozin.
Analytical Methodologies
The analysis and quality control of ertugliflozin and its intermediates like the tetraacetate rely on robust chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for separation, identification, and quantification.
Protocol: Purity Determination by Reverse-Phase HPLC
This protocol outlines a standard reverse-phase HPLC method suitable for analyzing ertugliflozin and its related substances, including the tetraacetate intermediate. The choice of a C18 column is based on its versatility in retaining and separating moderately non-polar compounds like ertugliflozin derivatives. A gradient elution is employed to ensure the efficient separation of compounds with varying polarities, from potential polar impurities to the more lipophilic tetraacetate.
1. Instrumentation and Materials:
-
HPLC system with a UV or PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Ertugliflozin Tetraacetate reference standard.
-
HPLC-grade acetonitrile, methanol, and water.
-
Reagent-grade formic acid or phosphate buffer salts.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 70 30 20 20 80 25 20 80 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.[2]
-
Injection Volume: 10 µL.
3. Procedure:
-
Standard Preparation: Accurately weigh and dissolve the Ertugliflozin Tetraacetate reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the test sample at a similar concentration as the standard solution using the same diluent.
-
System Suitability: Before sample analysis, inject the standard solution multiple times (typically 5-6) to verify system performance. Check for parameters like peak retention time repeatability (RSD < 1%), tailing factor (< 2.0), and theoretical plates.
-
Analysis: Inject the standard and sample solutions into the chromatograph. Record the chromatograms and integrate the peak areas.
-
Calculation: The purity of the sample can be determined by comparing the peak area of the main analyte to the total area of all peaks in the chromatogram (Area % method).
Spectral Data Characterization
The structural elucidation and confirmation of ertugliflozin tetraacetate are accomplished through a combination of spectroscopic techniques. A comprehensive characterization data package for a reference standard typically includes:
-
¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment, including the presence of acetyl groups and the integrity of the core structure.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern of the molecule.[7] For the parent compound ertugliflozin, the protonated molecule [M+H]⁺ is observed at m/z 437.1350.[10]
-
Infrared Spectroscopy (IR): To identify characteristic functional groups, such as the carbonyl stretches of the ester groups.[7]
Conclusion
Ertugliflozin tetraacetate is a key chemical entity in the context of the antidiabetic agent ertugliflozin. Its distinct molecular structure, defined by the CAS number 1298086-18-6 and molecular formula C₃₀H₃₃ClO₁₁, imparts specific physicochemical properties that are fundamental to its synthesis and analysis. While detailed experimental data on properties like solubility are not widely published, its identity is well-established. The analytical control of this intermediate is reliably achieved through standard methodologies like reverse-phase HPLC, and its structure is unequivocally confirmed by a suite of spectroscopic techniques. This guide provides a consolidated technical foundation for professionals working with this important compound.
References
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Wikipedia. (n.d.). Ertugliflozin. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ertugliflozin. PubChem Compound Database. Retrieved from [Link]
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Singh, P., et al. (2023). Identification, isolation, and structural characterization of novel forced degradation products of Ertugliflozin using advanced analytical techniques. Scientific Reports. Retrieved from [Link]
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- International Journal of Pharmaceutical Sciences Review and Research. (2020, November 16).
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National Center for Biotechnology Information. (n.d.). Ertugliflozin (PF 04971729). PubChem Compound Database. Retrieved from [Link]
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